molecular formula C11H11N3OS B7737204 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B7737204
M. Wt: 233.29 g/mol
InChI Key: FRESUAXYVQVOGJ-MDWZMJQESA-N
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Description

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that contains both a thiazole ring and a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of 2-hydrazinyl-1,3-thiazole with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazolidin-4-one
  • 5-methyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one

Uniqueness

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one is unique due to its specific combination of a thiazole ring and a hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8(9-5-3-2-4-6-9)13-14-11-12-10(15)7-16-11/h2-6H,7H2,1H3,(H,12,14,15)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRESUAXYVQVOGJ-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=O)CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=O)CS1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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